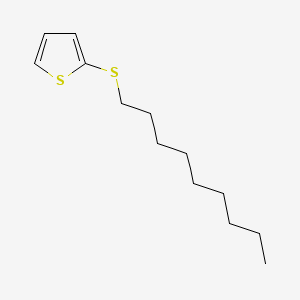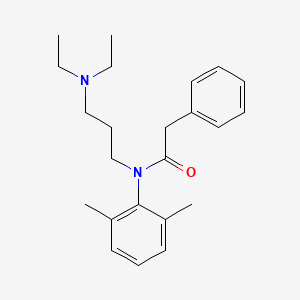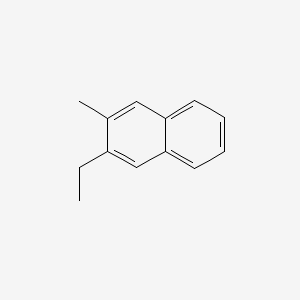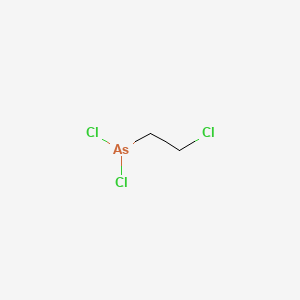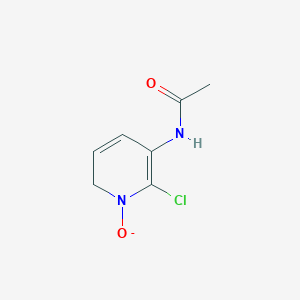
Acetamide,N-(2-chloro-1-oxido-pyridin-3-YL)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(2-chloro-1-oxido-pyridin-3-YL)- is a chemical compound with the molecular formula C7H7ClN2O2 It is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and an oxido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-chloro-1-oxido-pyridin-3-YL)- typically involves the reaction of 2-chloro-3-pyridinol with acetamide under specific conditions. One common method involves the use of a solvent such as toluene, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote the reaction . The reaction conditions are generally mild and metal-free, making the process more environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.
化学反応の分析
Types of Reactions
Acetamide, N-(2-chloro-1-oxido-pyridin-3-YL)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxido group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while substitution can produce a range of substituted pyridine derivatives.
科学的研究の応用
Acetamide, N-(2-chloro-1-oxido-pyridin-3-YL)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
作用機序
The mechanism of action of Acetamide, N-(2-chloro-1-oxido-pyridin-3-YL)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but initial studies suggest its potential in modulating key cellular processes .
類似化合物との比較
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure but differ in their substituents.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar core structure but include a bromine atom and an imidazo ring.
Uniqueness
Acetamide, N-(2-chloro-1-oxido-pyridin-3-YL)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H8ClN2O2- |
|---|---|
分子量 |
187.60 g/mol |
IUPAC名 |
N-(6-chloro-1-oxido-2H-pyridin-5-yl)acetamide |
InChI |
InChI=1S/C7H8ClN2O2/c1-5(11)9-6-3-2-4-10(12)7(6)8/h2-3H,4H2,1H3,(H,9,11)/q-1 |
InChIキー |
LYJSLXUWOZGTCK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(N(CC=C1)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



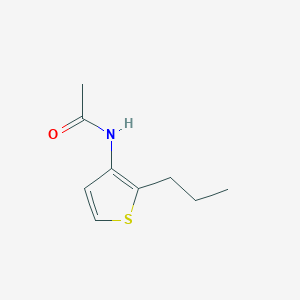
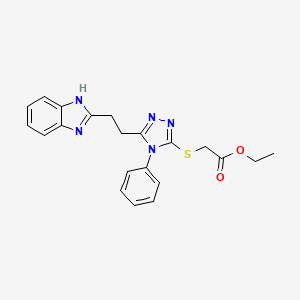
![3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol](/img/structure/B13816064.png)


![2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-4-ium-1-yl]-1-(3,4,5-trimethoxyphenyl)ethanone bromide](/img/structure/B13816080.png)
